Cas no 1807108-66-2 (Ethyl 5-bromo-2-nitronicotinate)
Ethyl 5-bromo-2-nitronicotinate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 5-bromo-2-nitronicotinate
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- Inchi: 1S/C8H7BrN2O4/c1-2-15-8(12)6-3-5(9)4-10-7(6)11(13)14/h3-4H,2H2,1H3
- InChI Key: FEXITWFTFRIZEV-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(C(C(=O)OCC)=C1)[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 256
- XLogP3: 1.9
- Topological Polar Surface Area: 85
Ethyl 5-bromo-2-nitronicotinate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029011616-250mg |
Ethyl 5-bromo-2-nitronicotinate |
1807108-66-2 | 95% | 250mg |
$931.00 | 2022-03-31 | |
| Alichem | A029011616-1g |
Ethyl 5-bromo-2-nitronicotinate |
1807108-66-2 | 95% | 1g |
$3,155.55 | 2022-03-31 |
Ethyl 5-bromo-2-nitronicotinate Related Literature
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on Ethyl 5-bromo-2-nitronicotinate
Comprehensive Overview of Ethyl 5-bromo-2-nitronicotinate (CAS No. 1807108-66-2): Properties, Applications, and Industry Insights
Ethyl 5-bromo-2-nitronicotinate (CAS No. 1807108-66-2) is a specialized organic compound widely recognized in pharmaceutical and agrochemical research. This nitronicotinate derivative features a unique molecular structure combining a bromo substituent and an ethyl ester group, making it a valuable intermediate in synthetic chemistry. With the growing demand for heterocyclic building blocks in drug discovery, this compound has garnered significant attention from researchers exploring novel kinase inhibitors and crop protection agents.
The compound's CAS registry number 1807108-66-2 serves as a critical identifier in chemical databases, facilitating precise tracking in global supply chains. Recent studies highlight its role in developing biodegradable materials, aligning with the green chemistry trends dominating 2024's scientific discourse. Analytical techniques like HPLC purification and NMR characterization are essential for verifying the purity of this material, particularly when used in high-throughput screening applications.
Innovative applications of Ethyl 5-bromo-2-nitronicotinate extend to photocatalysis research, where its electron-deficient aromatic system participates in cross-coupling reactions. This property resonates with current industry focus on visible-light-mediated synthesis, a sustainable alternative to traditional methods. The compound's nitro group reactivity also enables diverse transformations, answering the pharmaceutical sector's need for scalable synthetic routes to complex molecules.
Quality control protocols for CAS 1807108-66-2 emphasize residual solvent analysis and heavy metal screening, addressing regulatory requirements for GMP-compliant production. Storage recommendations typically suggest inert atmosphere preservation to maintain stability, reflecting best practices for air-sensitive compounds. These procedures align with laboratory safety trends emphasizing proper chemical handling without compromising research efficiency.
Market analysis reveals increasing procurement of 5-bromo-2-nitronicotinate esters by contract research organizations (CROs) specializing in fragment-based drug design. The compound's balanced lipophilicity profile (logP ~2.1) makes it particularly useful for developing blood-brain barrier penetrant candidates. Such characteristics position it as a strategic material in central nervous system (CNS) drug development pipelines.
Emerging synthetic methodologies employing Ethyl 5-bromo-2-nitronicotinate demonstrate its versatility in multicomponent reactions (MCRs), a hot topic in medicinal chemistry optimization. Recent patent literature describes its incorporation into proteolysis targeting chimeras (PROTACs), showcasing relevance in targeted protein degradation therapies. These advancements correlate with rising Google Scholar searches for "nitropyridine applications" and "bromonicotinate synthesis".
Technical specifications for CAS 1807108-66-2 typically report ≥98% purity by reverse-phase HPLC, with characterization data including mass spectrometry (MS) and infrared spectroscopy (IR) profiles. Suppliers increasingly provide structure-activity relationship (SAR) data packages, responding to demand for compound characterization services in academic and industrial settings.
The compound's thermal properties (decomposition point ~215°C) make it suitable for high-temperature reactions, while its solubility profile favors polar aprotic solvents like DMSO or DMF. These physicochemical traits are frequently discussed in forums focusing on reaction condition optimization, reflecting practical concerns in synthetic workflows.
Environmental fate studies of nitronicotinate derivatives indicate moderate biodegradability, prompting development of benign synthetic alternatives in alignment with OECD test guidelines. Such ecological considerations mirror the chemical industry's shift toward sustainable molecular design principles, a dominant theme in 2024's research funding priorities.
In analytical applications, Ethyl 5-bromo-2-nitronicotinate serves as a chromatographic reference standard for method development, particularly in LC-MS systems analyzing similar heterocycles. This utility supports quality assurance in pharmaceutical impurity profiling, addressing regulatory requirements for ICH Q3A/B compliance.
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